3-chloro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
3-chloro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various substituents, including a chloro group, a methyl group, and a pyridinyl-piperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the benzenesulfonamide core and the subsequent introduction of the various substituents. Common synthetic routes may involve:
Formation of the Benzenesulfonamide Core:
Introduction of the Chloro and Methyl Groups: These substituents can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Pyridinyl-Piperidinyl Moiety: This step may involve nucleophilic substitution reactions or coupling reactions, such as the Suzuki-Miyaura coupling, to attach the pyridinyl-piperidinyl group to the benzenesulfonamide core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or convert them to different forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as proteins or nucleic acids.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-chloro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide include other benzenesulfonamide derivatives with different substituents. Examples include:
- 4-chloro-2-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
- 3-chloro-2-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can confer unique biological activity and chemical reactivity. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
3-chloro-2-methyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2S/c1-14-17(19)3-2-4-18(14)25(23,24)21-13-15-7-11-22(12-8-15)16-5-9-20-10-6-16/h2-6,9-10,15,21H,7-8,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPILDMUFPMQFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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